molecular formula C19H17NO2 B2917320 2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 1024244-02-7

2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2917320
CAS No.: 1024244-02-7
M. Wt: 291.35
InChI Key: LYERAPKSPCQORH-UHFFFAOYSA-N
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Description

2-{1-[(2,4-Dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic indene-dione derivative featuring a Schiff base-like structure. The compound consists of a planar indene-dione core substituted with an ethylidene group linked to a 2,4-dimethylphenylamine moiety. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in materials science and medicinal chemistry.

Synthesis of such compounds typically involves condensation reactions between indene-1,3-dione and substituted amines or aldehydes under reflux conditions, as exemplified by related derivatives in (e.g., 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione synthesized via ethanol reflux) .

Properties

IUPAC Name

2-[N-(2,4-dimethylphenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-8-9-16(12(2)10-11)20-13(3)17-18(21)14-6-4-5-7-15(14)19(17)22/h4-10,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYUSHGCSNRKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituent Molecular Formula Key Features Reference
Target Compound 2,4-Dimethylphenylaminoethylidene C₁₉H₁₇NO₂ Enhanced lipophilicity; potential steric hindrance from dimethyl groups -
2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione 4-Methoxyphenyl C₁₆H₁₂O₃ Electron-donating methoxy group improves solubility; planar structure
2-(5-Bromo-2-hydroxybenzylidene)-indene-dione 5-Bromo-2-hydroxybenzylidene C₁₆H₉BrO₃ Bromine increases molecular weight; intramolecular H-bond stabilizes conformation
2-(Diphenylamino)methylene-indene-dione Diphenylamino C₂₂H₁₅NO₂ Bulky substituent reduces crystallinity; extended π-conjugation
2-(Furan-2-ylmethylidene)-indene-dione Furyl C₁₄H₁₀O₃ Heterocyclic group introduces polarity; potential for H-bonding

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in enhances solubility compared to the electron-withdrawing bromine in , which may reduce bioavailability.

Spectroscopic and Crystallographic Properties

Table 2: Spectroscopic and Crystallographic Data

Compound Name NMR Shifts (δ, ppm) Crystallographic Features Reference
Target Compound Not reported Likely planar core with minor dihedral distortion* -
2-(4-Hydroxyphenylmethylidene)-indene-dione 1H-NMR: 7.74 (=CH), 10.91 (-OH) Intramolecular H-bond (C—H···O); dimerization via O—H···O
2-(5-Bromo-2-hydroxybenzylidene)-indene-dione - Dihedral angle: 1.02°; π-π stacking (3.54 Å centroid distance)

Analysis:

  • The target compound’s planar indene-dione core is expected to exhibit minor deviations similar to , where dihedral angles between aromatic rings range from 1.02° to 0.47°.
  • Intramolecular hydrogen bonding, as seen in and , likely stabilizes the target compound’s conformation, influencing its reactivity and solid-state packing.

Table 3: Activity Comparisons

Compound Name Biological Activity Notes Reference
Target Compound Not reported Hypothesized CNS activity due to structural analogs -
Phthalimide Derivatives (e.g., 2-(2,4-dimethylphenyl)isoindoline-1,3-dione) Antiamnesic effects in mice Improved memory retention in scopolamine models
LY186641 (Diarylsulfonylurea) Phase I trial (methemoglobinemia side effect) Highlights potential toxicity of aromatic amines

Discussion:

  • While the target compound lacks direct pharmacological data, structurally related phthalimide derivatives in demonstrate antiamnesic effects, suggesting possible CNS applications.
  • Caution is warranted regarding aromatic amine toxicity, as seen in , though the target’s dimethyl groups may mitigate reactivity compared to unsubstituted analogs.

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